molecular formula C7H9BrN2O2S B13011772 5-Bromo-4,6-dimethyl-2-(methylsulfonyl)pyrimidine

5-Bromo-4,6-dimethyl-2-(methylsulfonyl)pyrimidine

Katalognummer: B13011772
Molekulargewicht: 265.13 g/mol
InChI-Schlüssel: FDSRRQIFFOPTCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4,6-dimethyl-2-(methylsulfonyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a bromine atom at the 5th position, two methyl groups at the 4th and 6th positions, and a methylsulfonyl group at the 2nd position on the pyrimidine ring. It is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,6-dimethyl-2-(methylsulfonyl)pyrimidine can be achieved through a multi-step process. One common method involves the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. This intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide to form 4,6-dimethyl-2-methylthiopyrimidine. Finally, oxidation with hydrogen peroxide and sodium tungstate in the presence of tetrabutylammonium bromide produces the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of environmentally friendly reagents and optimized reaction conditions to maximize yield and minimize waste. The use of dimethyl carbonate as a methylating agent and hydrogen peroxide as an oxidant are preferred due to their lower toxicity and environmental impact compared to traditional reagents like dimethyl sulfate and methyl iodide .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4,6-dimethyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methylsulfonyl group can undergo further oxidation to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfide derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Hydrogen peroxide and sodium tungstate are commonly used oxidants.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are employed.

Major Products

    Substitution: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Sulfone derivatives are the major products.

    Reduction: Sulfide derivatives are formed.

Wissenschaftliche Forschungsanwendungen

5-Bromo-4,6-dimethyl-2-(methylsulfonyl)pyrimidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-4,6-dimethyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets. In the case of its use as an intermediate in the synthesis of endothelin receptor antagonists, the compound binds to the endothelin-A receptor, inhibiting its activity and leading to vasodilation and reduced blood pressure . The exact pathways and molecular interactions depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-4,6-dimethyl-2-(methylsulfonyl)pyrimidine is unique due to the combination of its bromine, methyl, and methylsulfonyl substituents, which confer specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.

Eigenschaften

Molekularformel

C7H9BrN2O2S

Molekulargewicht

265.13 g/mol

IUPAC-Name

5-bromo-4,6-dimethyl-2-methylsulfonylpyrimidine

InChI

InChI=1S/C7H9BrN2O2S/c1-4-6(8)5(2)10-7(9-4)13(3,11)12/h1-3H3

InChI-Schlüssel

FDSRRQIFFOPTCA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NC(=N1)S(=O)(=O)C)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.